4-Phenyl-5-tetradecylthiazol-2-amine (PTTA) is an organic compound with the molecular formula C23H36N2S. PubChem: It belongs to a class of chemicals called thiazoles, which contain a five-membered ring with sulfur and nitrogen atoms. The specific structure of PTTA incorporates a phenyl group (benzene ring) and a tetradecyl chain (14-carbon chain).
PTTA can be separated and analyzed using high-performance liquid chromatography (HPLC) techniques. There is research describing a specific method using a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid. SIELC Technologies: This method is adaptable for preparative separation, isolation of impurities, and pharmacokinetic studies.
4-Phenyl-5-tetradecylthiazol-2-amine is a thiazole derivative characterized by the presence of a phenyl group and a long tetradecyl alkyl chain. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This structural configuration contributes to its unique chemical properties and biological activities.
The reactions involving 4-Phenyl-5-tetradecylthiazol-2-amine primarily include:
Compounds containing thiazole rings, including 4-Phenyl-5-tetradecylthiazol-2-amine, have been noted for various biological activities:
The synthesis of 4-Phenyl-5-tetradecylthiazol-2-amine can be achieved through several methods:
4-Phenyl-5-tetradecylthiazol-2-amine has several potential applications:
Research into the interaction of 4-Phenyl-5-tetradecylthiazol-2-amine with biological systems has shown promising results:
Several compounds share structural similarities with 4-Phenyl-5-tetradecylthiazol-2-amine, including:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Amino-1,3,4-thiadiazole | Contains thiadiazole ring; exhibits antimicrobial properties | Antimicrobial |
5-(4-Methylphenyl)-thiazolidine | Thiazolidine structure; used in diabetes treatment | Antidiabetic |
4-(Trifluoromethyl)thiazole | Fluorinated thiazole; known for high reactivity | Anticancer |
What sets 4-Phenyl-5-tetradecylthiazol-2-amine apart from these compounds is its long tetradecyl chain, which enhances its lipophilicity and potential bioactivity compared to other thiazoles. This structural feature may improve its interaction with lipid membranes, making it particularly effective in pharmaceutical applications targeting membrane-bound receptors or enzymes.
Irritant